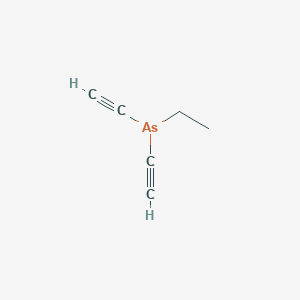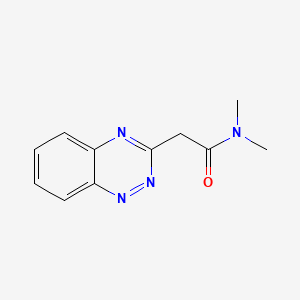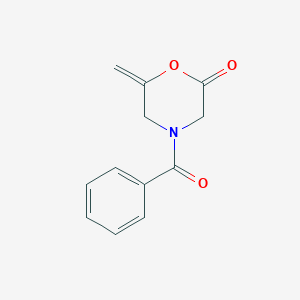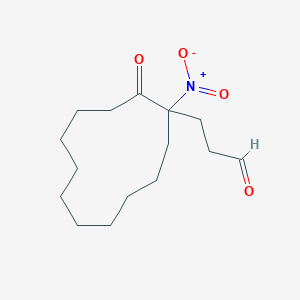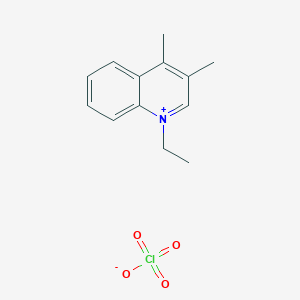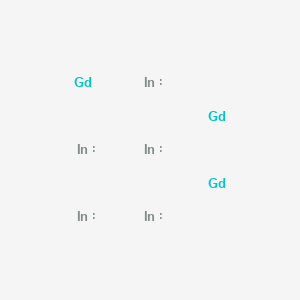
Gadolinium--indium (3/5)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gadolinium-indium (3/5) is a compound formed by the combination of gadolinium and indium in a 3:5 ratio Gadolinium is a rare-earth element known for its unique magnetic and optical properties, while indium is a post-transition metal with significant applications in electronics
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of gadolinium-indium (3/5) typically involves the direct combination of gadolinium and indium metals. The metals are heated together in a controlled environment to ensure the correct stoichiometry and phase formation. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of gadolinium-indium (3/5) may involve advanced techniques such as induction melting in closed crucibles. This method ensures high purity and precise control over the composition. The resulting alloy is then subjected to heat treatments to achieve the desired phase and homogeneity.
Analyse Chemischer Reaktionen
Types of Reactions: Gadolinium-indium (3/5) can undergo various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the properties of both gadolinium and indium.
Common Reagents and Conditions:
Oxidation: Gadolinium-indium (3/5) can react with oxygen to form oxides. This reaction typically occurs at elevated temperatures.
Reduction: The compound can be reduced using strong reducing agents such as hydrogen gas.
Substitution: Gadolinium-indium (3/5) can participate in substitution reactions with halogens, forming halides.
Major Products Formed:
Oxidation: Gadolinium oxide and indium oxide.
Reduction: Pure gadolinium and indium metals.
Substitution: Gadolinium halides and indium halides.
Wissenschaftliche Forschungsanwendungen
Gadolinium-indium (3/5) has a wide range of applications in scientific research due to its unique properties:
Chemistry: The compound is used as a catalyst in various chemical reactions, particularly those involving hydrogenation and dehydrogenation.
Biology: Gadolinium-indium (3/5) is explored for its potential use in biomedical imaging, leveraging the magnetic properties of gadolinium.
Medicine: The compound is investigated for its potential in targeted drug delivery systems, where its magnetic properties can be utilized for controlled release.
Industry: Gadolinium-indium (3/5) is used in the production of specialized alloys and electronic components, benefiting from the conductive properties of indium and the magnetic properties of gadolinium.
Wirkmechanismus
The mechanism by which gadolinium-indium (3/5) exerts its effects is primarily related to the magnetic properties of gadolinium. Gadolinium ions have seven unpaired electrons, making them highly paramagnetic. This property is exploited in various applications, such as magnetic resonance imaging (MRI) and targeted drug delivery. The compound’s interaction with molecular targets and pathways is influenced by its ability to alter magnetic fields and enhance contrast in imaging techniques.
Vergleich Mit ähnlichen Verbindungen
Gadolinium-indium (1/1): Another compound formed by gadolinium and indium, but in a 1:1 ratio. It has different magnetic and structural properties compared to gadolinium-indium (3/5).
Gadolinium-aluminum (3/5): A similar compound where aluminum replaces indium. It is used in different applications due to the distinct properties of aluminum.
Indium-tin oxide (ITO): A widely used compound in electronics, combining indium with tin. It is known for its excellent conductive and transparent properties.
Uniqueness of Gadolinium-Indium (3/5): Gadolinium-indium (3/5) stands out due to its specific ratio of gadolinium to indium, which imparts unique magnetic and conductive properties. This combination makes it suitable for specialized applications in both scientific research and industry, where other similar compounds may not perform as effectively.
Eigenschaften
CAS-Nummer |
80103-68-0 |
|---|---|
Molekularformel |
Gd3In5 |
Molekulargewicht |
1045.8 g/mol |
InChI |
InChI=1S/3Gd.5In |
InChI-Schlüssel |
WMDZMGVOBWWTRP-UHFFFAOYSA-N |
Kanonische SMILES |
[In].[In].[In].[In].[In].[Gd].[Gd].[Gd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




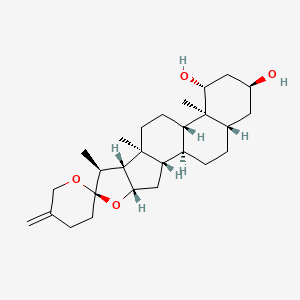
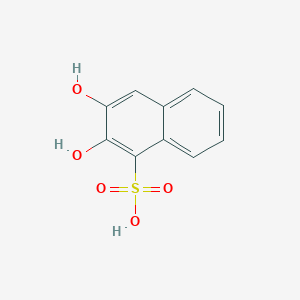
![Methyl 3-[benzyl(cyanomethyl)amino]butanoate](/img/structure/B14415615.png)



